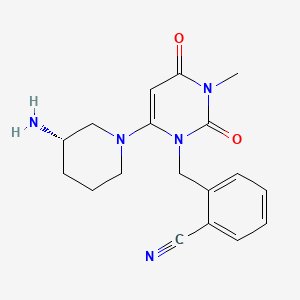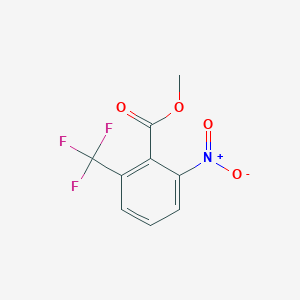
Methyl 2-nitro-6-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-nitro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with nitro and trifluoromethyl groups. This compound is known for its applications in pharmaceuticals and agrochemicals due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-nitro-6-(trifluoromethyl)benzoate can be synthesized through a multi-step process. One common method involves the hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile under base or acid catalysis to produce 2-nitro-4-trifluoromethyl benzamide. This intermediate is then subjected to alcoholysis with a sulfuric acid-methanol solution to yield the desired product .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-nitro-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products
Reduction: Produces 2-amino-6-(trifluoromethyl)benzoate.
Substitution: Can yield various substituted benzoates depending on the nucleophile used.
Oxidation: Results in the formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
Methyl 2-nitro-6-(trifluoromethyl)benzoate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs that target specific receptors.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides
Mécanisme D'action
The mechanism of action of Methyl 2-nitro-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties make it a potent inhibitor of certain enzymes and receptors, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-nitro-4-(trifluoromethyl)benzoate
- Methyl 3-nitro-5-(trifluoromethyl)benzoate
- Methyl 2-nitro-4-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-nitro-6-(trifluoromethyl)benzoate is unique due to the position of its nitro and trifluoromethyl groups on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its isomers .
Propriétés
Formule moléculaire |
C9H6F3NO4 |
|---|---|
Poids moléculaire |
249.14 g/mol |
Nom IUPAC |
methyl 2-nitro-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(14)7-5(9(10,11)12)3-2-4-6(7)13(15)16/h2-4H,1H3 |
Clé InChI |
SKCORQBYLFFEPF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-(Cyanomethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853336.png)
![(5-((2-((3-(Ethylsulfonyl)-4-((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(methyl)amino)-2,4-dimethylphenyl)methanol](/img/structure/B12853341.png)
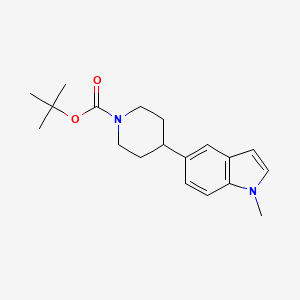
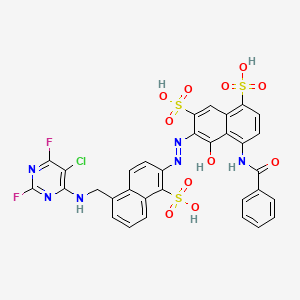
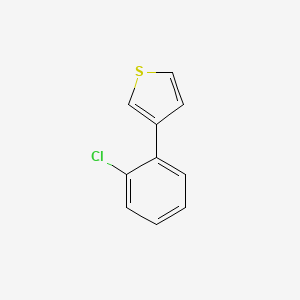
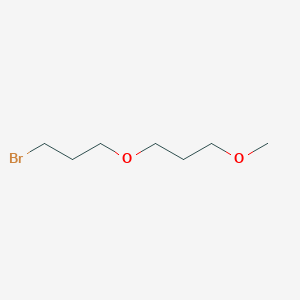

![(R)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12853378.png)
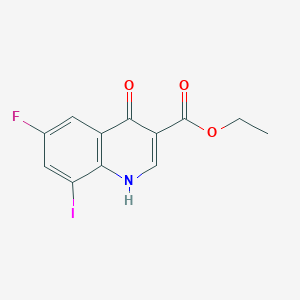
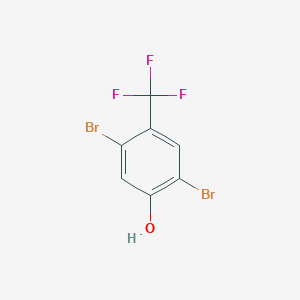
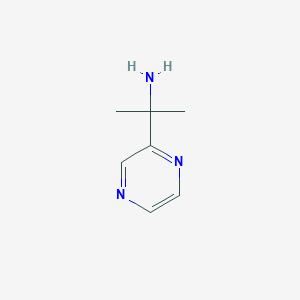
![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12853399.png)

